methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate
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Overview
Description
The compound “methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate” is a part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Carbonic Anhydrase Inhibition and Cytotoxicity
Research on polymethoxylated-pyrazoline benzene sulfonamides, which share a structural resemblance with methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate, indicates their potential for inhibiting carbonic anhydrase isoenzymes. These compounds demonstrate significant inhibitory activity against human carbonic anhydrase I and II, suggesting their utility in treating conditions where enzyme inhibition is beneficial. Notably, compounds exhibited cytotoxicity on both tumor and non-tumor cell lines, indicating their potential in cancer research as well. This underscores the molecule's role in exploring therapeutic avenues for cancer treatment through enzyme inhibition (Kucukoglu et al., 2016).
Multi-Target Inhibitory Potential
Novel polyfluoro substituted pyrazoline type sulfonamides, structurally related to this compound, have been designed for their inhibitory potency against acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory activity at nanomolar levels, highlighting their potential as multi-target agents for therapeutic applications. The research suggests the possibility of using these compounds in the treatment of diseases associated with these enzymes, showcasing the molecule's relevance in developing new pharmacological agents (Yamali et al., 2020).
Crystal Structure and Hirshfeld Surface Analysis
Studies involving new pyrazole derivatives offer insights into the molecular and crystal structures of compounds similar to this compound. These investigations provide valuable information on the molecular interactions and crystal packing, which are crucial for understanding the compound's behavior in solid-state and potential applications in material science (Kumara et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The compound’s action on these channels can therefore have a significant impact on these pathways and their downstream effects .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s excitability. This can have various molecular and cellular effects, depending on the specific physiological process involved .
properties
IUPAC Name |
methyl 3-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-11-16(12(2)20(18-11)15-7-8-27(22,23)10-15)28(24,25)19-14-6-4-5-13(9-14)17(21)26-3/h4-6,9,15,19H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITZLHNSESQDHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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